2-Methoxy-3H-indol-3-one

Description

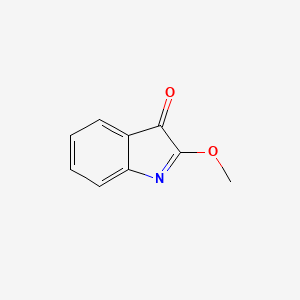

Structure

2D Structure

3D Structure

Properties

CAS No. |

613-44-5 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-methoxyindol-3-one |

InChI |

InChI=1S/C9H7NO2/c1-12-9-8(11)6-4-2-3-5-7(6)10-9/h2-5H,1H3 |

InChI Key |

JKJBLIGGCVIZGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Transformations of 2 Methoxy 3h Indol 3 One

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 2-Methoxy-3H-indol-3-one and related indolone structures involves a variety of reaction mechanisms, each with unique intermediates and pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this class of compounds.

Detailed Mechanistic Analysis of 1,2-Aza-Brook Rearrangement

The 1,2-Aza-Brook rearrangement is a significant transformation in organic synthesis, involving the migration of a silyl (B83357) group from a carbon to a nitrogen atom. numberanalytics.com This rearrangement is typically initiated by the deprotonation of an α-silylated amine, leading to a carbanion intermediate which then undergoes a Current time information in Shropshire, GB.vulcanchem.com-sigmatropic shift. numberanalytics.com The driving force for this intramolecular rearrangement is the formation of a stronger silicon-nitrogen bond. numberanalytics.com

In the context of synthesizing substituted indoles, this rearrangement can be a key step. The general mechanism of the Brook rearrangement, a related process, involves the formation of a cyclic pentavalent silicon intermediate following deprotonation. organic-chemistry.org The subsequent ring opening and protonation yield the final product. organic-chemistry.org Factors such as the presence of electron-withdrawing groups can facilitate the initial carbanion formation. organic-chemistry.org The aza-variant follows a similar principle, providing a pathway to complex nitrogen-containing molecules. numberanalytics.com

Examination of Oxidative Pathway Intermediates

The oxidation of indoles is a common method for accessing indolone scaffolds. The oxidation of indole (B1671886) can lead to the formation of 2-alkoxy-3-oxindoles, such as 2-methoxy-3-oxindole, when alcohols like methanol (B129727) are used as co-solvents. acs.org The reaction proceeds through the selective oxidation of indole at the C3 position, resulting in a 3-oxindole derivative. acs.org

In the absence of alcoholic co-solvents, the oxidation of indole in an aqueous solution can yield 2-hydroxy-3-oxindole and isatin (B1672199) as products. acs.org The formation of isatin is proposed to occur through the nucleophilic substitution of the group at the C2 position of a 2-substituted-3-oxindole by a hydroxyl group, leading to a 2-hydroxy-3-oxindole intermediate. acs.org This intermediate can then undergo further spontaneous oxidation to form isatin. acs.org The electrophilic character at the C2 position of these intermediates makes them valuable for further synthetic transformations. acs.org

Deoxygenation Mechanisms of Indolone-N-oxides

Indolone-N-oxides serve as precursors to 2-aryl-3H-indol-3-ones through deoxygenation reactions. researchgate.net These N-oxides possess a reducible N=C bond within a pseudo-quinoid structure, which is a key feature for their chemical reactivity. ird.fr The deoxygenation process is a crucial step in modifying the electronic properties and biological activity of the indolone core. researchgate.net While specific mechanistic details for the deoxygenation leading to this compound are not extensively detailed in the provided results, the transformation from an N-oxide to the corresponding indolone is a recognized synthetic strategy. researchgate.net

Stepwise Analysis of Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single pot. nih.govfrontiersin.org The synthesis of indole derivatives often utilizes MCRs due to the versatile reactivity of the indole nucleus. rsc.org

One example involves the three-component reaction of indole, an arylglyoxal, and Meldrum's acid. mdpi.comresearchgate.net A plausible mechanism for this reaction begins with the condensation of Meldrum's acid and the arylglyoxal to form a Michael acceptor. mdpi.comresearchgate.net Indole then acts as a nucleophile, adding to this intermediate. mdpi.comresearchgate.net Subsequent acid-catalyzed intramolecular cyclization, involving enolization and interaction with the Meldrum's acid fragment, followed by the elimination of carbon dioxide and acetone, leads to a furan-2(3H)-one. mdpi.comresearchgate.net This intermediate then isomerizes to the final, more stable furan-2(5H)-one product. mdpi.comresearchgate.net

Electrophilic and Nucleophilic Reactivity at Core Positions

The indole ring system possesses distinct reactive sites. The C3 position is typically the most nucleophilic and prone to electrophilic attack. researchgate.net However, the reactivity can be altered by introducing substituents. For instance, in 2-aryl-3H-indol-3-ones, the C2 position can act as an electrophilic site. beilstein-journals.org

The introduction of a methoxy (B1213986) group at the C2 position, as in this compound, influences the electronic distribution of the ring. The reactivity of the indole core can be strategically manipulated. For example, umpolung strategies can be employed to make the C3 position electrophilic, allowing for reactions with nucleophiles. researchgate.net This is exemplified by the use of in situ generated 3-methoxyindoles as C3-electrophilic reagents in substitution reactions. researchgate.net

Tautomeric Equilibria and Isomeric Forms

Tautomerism is a key characteristic of many heterocyclic compounds, including indoles. clockss.org The indole nucleus can exist in tautomeric equilibrium between the 1H-indole and 3H-indole forms. Computational studies indicate that for the parent indole, the 1H-tautomer is significantly more stable.

In the case of this compound, the structure represents a 3H-indole tautomer. The presence of substituents can influence the position of the tautomeric equilibrium. For instance, electron-withdrawing groups can affect the relative stability of the different tautomeric forms. The isomeric forms of substituted indoles, such as cis and trans isomers in the case of indole-3-carbaldehyde semicarbazones, can be identified using 2D NMR techniques. csic.es

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

The ¹H NMR spectrum of 2-Methoxy-3H-indol-3-one is expected to display distinct signals corresponding to the aromatic protons of the fused benzene (B151609) ring and the protons of the methoxy (B1213986) group. The aromatic region would typically show a complex pattern of multiplets between δ 7.0 and δ 8.0 ppm. The methoxy group protons are anticipated to appear as a sharp singlet, significantly upfield, around δ 3.9 ppm. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-4, H-5, H-6, H-7) | 7.0 - 8.0 | Multiplets |

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The carbonyl carbon (C-3) is expected to be the most deshielded, with a chemical shift greater than 180 ppm. The C-2 carbon, bonded to both an oxygen and a nitrogen atom, would also resonate at a low field. The carbons of the fused aromatic ring typically appear in the δ 110-140 ppm range, while the methoxy carbon signal is expected around δ 55-60 ppm. rsc.orgrsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-3) | > 180 |

| C-2 | 160 - 170 |

| Aromatic (C-3a, C-4, C-5, C-6, C-7, C-7a) | 110 - 140 |

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and elucidating the connectivity of the molecule. ipb.pt

COSY (Correlation Spectroscopy): This technique would reveal correlations between adjacent protons, primarily within the aromatic ring system (e.g., H-4 with H-5, H-5 with H-6, and H-6 with H-7), helping to delineate the spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This would confirm the assignments for each aromatic C-H pair and the methoxy group (-OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. Key correlations would include the methoxy protons to the C-2 carbon and aromatic protons to neighboring carbons, which helps in piecing together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. A key expected correlation would be between the methoxy protons and the H-7 proton on the aromatic ring, which would help to confirm the geometry of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. For this compound (C₉H₇NO₂), the molecular weight is 161.16 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at an m/z of 161. The presence of a single nitrogen atom adheres to the nitrogen rule, resulting in an odd nominal molecular mass. Characteristic fragmentation pathways for this structure would likely include:

Loss of a methyl radical (•CH₃): Resulting in a fragment at m/z 146 (M-15).

Loss of carbon monoxide (CO): A common fragmentation for carbonyl compounds, leading to a peak at m/z 133 (M-28). nist.gov

Loss of the methoxy radical (•OCH₃): Producing a fragment at m/z 130 (M-31).

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Fragment Lost |

|---|---|---|

| 161 | [C₉H₇NO₂]⁺ (Molecular Ion) | - |

| 146 | [M - CH₃]⁺ | •CH₃ |

| 133 | [M - CO]⁺ | CO |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

A strong, sharp peak for the carbonyl (C=O) stretch of the ketone group, typically in the region of 1710-1740 cm⁻¹.

A band corresponding to the C=N stretch of the indolenine ring, expected around 1640-1690 cm⁻¹.

Strong absorptions for the C-O stretching vibrations of the ether linkage, usually found in the 1200-1300 cm⁻¹ range.

Multiple medium-intensity bands in the 1450-1600 cm⁻¹ region due to aromatic C=C stretching .

Aromatic C-H stretching vibrations would appear as a group of peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy group would be observed just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation in the chromophore. The conjugated system of this compound, which includes the benzene ring, the imine, and the carbonyl group, is expected to produce characteristic absorptions in the UV region. researchgate.net

The spectrum would likely display strong absorptions corresponding to π → π* transitions at shorter wavelengths (typically 250-300 nm). A weaker absorption at a longer wavelength, corresponding to the n → π* transition of the carbonyl group, may also be observed. researchgate.netnist.gov The exact positions and intensities of these absorption maxima (λ_max) are sensitive to the solvent used for the analysis.

X-ray Crystallography for Solid-State Structure Determination

The process of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice can be determined, providing a detailed molecular structure.

For a molecule like this compound, a crystallographic study would definitively establish the planarity of the indole (B1671886) ring system, the conformation of the methoxy group relative to the ring, and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. This information is invaluable for computational modeling, understanding structure-activity relationships, and designing new materials with specific properties.

Although experimental data for this compound is not available, a hypothetical set of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis. This data is representative of a typical small organic molecule and should not be considered as actual experimental values for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical formula | C₉H₇NO₂ |

| Formula weight | 161.16 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.453(2) |

| b (Å) | 6.987(1) |

| c (Å) | 13.214(3) |

| α (°) | 90 |

| β (°) | 105.34(1) |

| γ (°) | 90 |

| Volume (ų) | 751.2(3) |

| Z | 4 |

| Calculated density (g/cm³) | 1.425 |

| Absorption coefficient (mm⁻¹) | 0.101 |

| F(000) | 336 |

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Hypothetical Value (Å or °) |

| C2-O1 | 1.352(3) |

| C2-N1 | 1.389(3) |

| C3=O2 | 1.215(3) |

| C3-C3a | 1.478(4) |

| O1-C9 | 1.421(4) |

| O1-C2-N1 | 110.5(2) |

| O2-C3-C3a | 125.8(2) |

| C2-N1-C7a | 108.9(2) |

The pursuit of single-crystal X-ray diffraction data for this compound remains a valuable goal for future research. Such data would provide a definitive structural benchmark and enhance our understanding of this intriguing indole derivative.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound this compound are not present in the accessible research landscape. While computational methods such as Density Functional Theory (DFT), Ab Initio calculations, Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping are widely applied to various indole derivatives researchgate.netindexcopernicus.comresearchgate.net, specific published data for the optimized geometries, energetics, and electronic properties of this compound could not be located.

Computational studies have been successfully employed to analyze the vibrational spectra, molecular structure, and reactivity of complex indole systems, often correlating theoretical data with experimental results. researchgate.netresearchgate.netnih.gov These studies provide a framework for how such an analysis would be conducted for this compound. For instance, DFT calculations, particularly using functionals like B3LYP, are standard for optimizing molecular geometry and predicting energetic properties. nih.gov Similarly, FMO, NBO, and MEP analyses are routinely used to understand the reactivity, stability, and potential sites for electrophilic and nucleophilic attack in related heterocyclic compounds. epstem.net

However, without specific research dedicated to this compound, providing the detailed findings and data tables as requested in the outline is not possible without resorting to speculation. The generation of accurate, scientifically validated computational data requires dedicated research that does not appear to have been published to date. Therefore, the specific subsections of the requested article on its computational chemistry and theoretical studies cannot be substantively completed at this time.

Computational Chemistry and Theoretical Studies of 2 Methoxy 3h Indol 3 One

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

The theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, allowing for the elucidation of molecular structure and dynamics. Techniques such as DFT are commonly employed to calculate vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets of varying complexity (e.g., 6-311++G(d,p)). For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is a standard approach.

Despite the prevalence of these methods for analyzing related methoxy- and indole-containing compounds, specific published data detailing the predicted vibrational frequencies or NMR chemical shifts for 2-Methoxy-3H-indol-3-one could not be located. Such data would be presented in a format similar to the hypothetical table below, detailing the calculated wavenumbers (cm⁻¹) for vibrational modes or chemical shifts (ppm) for specific nuclei.

Table 1: Hypothetical Predicted Spectroscopic Parameters for this compound No published data is currently available for this compound. The table below is for illustrative purposes only.

| Parameter Type | Calculation Method | Predicted Value | Assignment |

|---|---|---|---|

| Vibrational Freq. | DFT/B3LYP | N/A | C=O stretch |

| Vibrational Freq. | DFT/B3LYP | N/A | C-O-C stretch |

| ¹³C NMR Shift | GIAO | N/A | C3 (Carbonyl) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a specific protein target. The results are often expressed as a binding energy or docking score (typically in kcal/mol), with lower values indicating a more favorable interaction.

The indole (B1671886) scaffold is a common feature in molecules designed to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in microbial pathogenesis. Numerous studies have performed molecular docking on various indole derivatives to explore their therapeutic potential. However, specific molecular docking studies detailing the interaction of this compound with any biological target are not present in the reviewed literature. A typical presentation of such findings would involve a table summarizing the protein target, the docking score, and the key amino acid residues involved in the interaction.

Table 2: Hypothetical Molecular Docking Results for this compound No published data is currently available for this compound. The table below is for illustrative purposes only.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Potential Application |

|---|---|---|---|

| N/A | N/A | N/A | N/A |

Molecular Mechanisms of Action and in Vitro Activity Research

In Vitro Antiplasmodial Activity and Electrochemical Behavior

Derivatives of 2-aryl-3H-indol-3-one have demonstrated notable in vitro antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govlookchem.com Studies on a series of these compounds revealed antiplasmodial IC50 (50% inhibitory concentration) values ranging from 49 to 1327 nM. nih.govlookchem.com One particularly potent derivative, 2-(4-dimethylaminophenyl)-5-methoxy-indol-3-one, exhibited an IC50 of 49 nM against the FcB1 strain of P. falciparum. nih.govlookchem.com This compound also showed a high selectivity index of 423.4, indicating a favorable therapeutic window. nih.govlookchem.com

The electrochemical behavior of these indolone derivatives is considered to be linked to their antiplasmodial action. nih.gov It is suggested that the nitrogen-carbon double bond in the indolone structure plays a role in this activity. The mechanism may involve the production of free radicals that are detrimental to the stability of parasitized red blood cells, leading to the death of the parasite without causing hemolytic effects in healthy red blood cells. researchgate.net The antiplasmodial activity of these compounds is comparable to their N-oxide structural homologs, which exhibit similar electrochemical properties. nih.gov

Table 1: In Vitro Antiplasmodial Activity of Selected 2-Aryl-3H-indol-3-one Derivatives

| Compound | P. falciparum Strain | IC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-(4-dimethylaminophenyl)-5-methoxy-indol-3-one | FcB1 | 49 | 423.4 |

In Vitro Antimicrobial Activity and Exploration of Cellular Targets

Indole (B1671886) derivatives, including those related to 2-Methoxy-3H-indol-3-one, have been investigated for their antimicrobial properties. nih.govnih.gov For instance, a synthetic indole derivative, SMJ-2, has shown effectiveness against multidrug-resistant Gram-positive bacteria. nih.gov The primary mechanism of action for SMJ-2 involves the inhibition of respiratory metabolism and disruption of the membrane potential in bacteria. nih.gov This compound was found to interfere with the mevalonate (B85504) pathway, which is crucial for the synthesis of farnesyl diphosphate, a precursor to the antioxidant staphyloxanthin. nih.gov This interference leads to the release of reactive oxygen species, ultimately causing pathogen destruction by phagocytic cells. nih.gov

In the realm of antifungal research, derivatives of 3-indolyl-3-hydroxy oxindole (B195798) have demonstrated a broad spectrum of activity against various plant pathogenic fungi. nih.govresearchgate.net Several of these compounds exhibited antifungal activities that were comparable or even superior to commercial fungicides. nih.govresearchgate.net The introduction of halogen substituents like iodine, chlorine, or bromine at specific positions on the indole and 3-hydroxy-2-oxindole rings was found to be crucial for potent antifungal activity. nih.govresearchgate.net For example, one such derivative showed excellent activity against Rhizoctonia solani. nih.govresearchgate.net

Cellular Anticancer Activity and Proposed Molecular Pathways

Derivatives of this compound and related indole structures have been a focus of anticancer research due to their cytotoxic effects on various cancer cell lines. acs.orgnih.govnih.gov For example, indolyl-pyridinyl-propenones have been identified as inducers of methuosis, a non-apoptotic form of cell death, in glioblastoma cells. acs.org This process is characterized by the accumulation of macropinosome-derived vacuoles, leading to a loss of membrane integrity. acs.org

Other indole-based compounds have been designed as vascular disrupting agents (VDAs) that inhibit tubulin polymerization, a critical process in cell division. nih.gov These compounds show potent antiproliferative activity in various human cancer cell lines. nih.gov The cytotoxic activity of some of these compounds can be significantly increased by modifications at the 2-position of the indole ring. acs.org

Furthermore, certain indole derivatives have been found to be effective against apoptosis- and multidrug-resistant cancer cells. nih.gov The proposed molecular pathways often involve the induction of apoptosis through both caspase-dependent and independent mechanisms. nih.gov For instance, 2-methoxyestradiol, a related compound, has been shown to induce apoptosis in ovarian cancer cells by activating both intrinsic and extrinsic apoptotic pathways, which involves the generation of reactive oxygen species. nih.gov Some indole-based 1,3,4-oxadiazoles have also demonstrated significant anticancer activity by inhibiting epidermal growth factor receptor (EGFR). mdpi.com

Table 2: Cellular Anticancer Activity of Selected Indole Derivatives

| Compound Class | Cancer Cell Line(s) | Proposed Mechanism of Action |

|---|---|---|

| Indolyl-pyridinyl-propenones | Glioblastoma | Induction of methuosis (non-apoptotic cell death) |

| 2-Aryl-3-aroyl indoles | SK-OV-3, NCI-H460, DU-145 | Inhibition of tubulin polymerization |

| 2-Aryl-2-(3-indolyl)acetohydroxamates | Apoptosis- and multidrug-resistant cancer cells | Not fully elucidated, but effective against resistant cells |

| 2-Methoxyestradiol | Ovarian cancer | Induction of apoptosis (caspase-dependent and independent) |

Antioxidant Properties and Free Radical Scavenging Mechanisms

Indole derivatives are recognized for their antioxidant properties and their ability to scavenge free radicals. nih.govmdpi.comnih.govresearchgate.net The indole nucleus itself, with a free electron pair on the heterocyclic nitrogen atom, contributes to its antioxidant effectiveness. nih.gov The mechanism of free radical scavenging by indole derivatives can involve both single electron transfer (SET) and hydrogen atom transfer (HAT). nih.gov

In the SET mechanism, a single electron is transferred from the nitrogen atom to the free radical, forming a cation radical. nih.gov In the HAT mechanism, a hydrogen atom is transferred from the N-H group to the free radical, resulting in a resonance-stabilized indolyl radical. nih.gov The antioxidant activity is also influenced by the nature of the substituents on the indole ring. nih.gov For example, the presence of a pyrrolidinedithiocarbamate moiety at the C-3 position has been shown to result in significant radical scavenging and reducing activity. nih.gov

Studies on 5-methoxyindole (B15748) carboxylic acid-derived hydrazones have demonstrated their ability to scavenge hypochlorite (B82951) ions and superoxide (B77818) anion radicals. mdpi.comresearchgate.net The antioxidant potential of these compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picryl-hydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging, and ORAC (oxygen radical absorbance capacity). nih.govresearchgate.net

Enzyme Inhibition Mechanisms (e.g., Cholinesterase Inhibition)

Certain indole derivatives have been investigated as inhibitors of various enzymes, with a particular focus on cholinesterases, which are relevant targets in the context of Alzheimer's disease. nih.govuwaterloo.ca Alzheimer's disease is associated with low levels of the neurotransmitter acetylcholine, and inhibiting the enzymes that break it down (acetylcholinesterase and butyrylcholinesterase) is a key therapeutic strategy. nih.govmdpi.com

Derivatives of 3-phenylpyrazino[1,2-a]indol-1(2H)-one have been identified as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). uwaterloo.ca For instance, 3-(2-methoxyphenyl)pyrazino[1,2-a]indol-1(2H)-one showed significant inhibition of both enzymes. uwaterloo.ca Similarly, other indole-containing structures have been designed as potential anticholinesterase agents. nih.gov The inhibitory potency of these compounds is often influenced by the nature and position of substituents on the phenyl ring. nih.gov For example, electron-withdrawing groups at the ortho position and electron-donating groups like methoxy (B1213986) at the meta position of a phenyl ring attached to the core structure can enhance the enzyme inhibitory effects. nih.gov

Strategic Applications As Synthetic Intermediates and Building Blocks

Role as Precursors in Complex Natural Product Total Synthesis (e.g., Matemone)

The 2-aryl-3H-indol-3-one core is a recognized structural motif and a key intermediate in the synthesis of various complex molecules and natural products. researchgate.net Its rigid framework serves as a reliable starting point for building stereochemically rich and architecturally complex targets. One notable example where this scaffold is implicated is in the synthetic design of matemone (B1247819). researchgate.net

Indol-3-ones are utilized as a foundational molecular core in the strategic design and synthesis of molecules such as matemone and phalarine. researchgate.net The synthesis leverages the indol-3-one (B1248957) structure as a central building block, upon which further chemical complexity is constructed. This approach underscores the importance of the indol-3-one nucleus as a reliable precursor, providing a significant portion of the final structure of the target natural product early in the synthetic sequence. The transformations involved in these total syntheses often exploit the reactivity of the enone system within the 3H-indol-3-one core to introduce new substituents and stereocenters.

Utility in the Construction of Diversified Heterocyclic Scaffolds

The 2-Methoxy-3H-indol-3-one framework is a powerful intermediate for generating a diverse range of heterocyclic structures, including fused and spirocyclic systems. Its derivatives participate in various cyclization and multicomponent reactions to yield novel molecular scaffolds, which are of significant interest in medicinal chemistry and materials science. rsc.orgrsc.org

Organocatalytic cascade reactions represent one effective strategy. For instance, the reaction of isatylidene-malononitriles with 2-ethylidene 1,3-indandiones, catalyzed by quinine, proceeds through a vinylogous Michael addition followed by several cyclization and rearrangement steps. This sequence results in the formation of unique spiro-bridged heterocyclic compounds that incorporate indanone and oxindole (B195798) moieties in good yields and with high diastereoselectivity. acs.org

Another powerful method involves the methyl trifluoromethanesulfonate (B1224126) (MeOTf)-induced annulation of N-(2-cyanoaryl)indoles. This intramolecular cyclization provides a concise and efficient route to indole-indolone scaffolds. acs.org The reaction is believed to proceed via the activation of the nitrile group by MeOTf, followed by an intramolecular attack by the indole (B1671886) ring. Hydrolysis of the resulting imine intermediate furnishes the final indolone product. This strategy has been successfully applied to synthesize a variety of substituted 2-methoxy-10H-indolo[1,2-a]indol-10-ones. acs.org

Furthermore, copper-catalyzed reactions have been employed to construct complex poly-N-heterocyclic scaffolds. The reaction of 4-ethynyl benzoxazinanones with cyclic sulfamate (B1201201) imines, catalyzed by copper, generates a zwitterionic Cu-allenylidene intermediate. nih.gov This reactive species undergoes a cascade annulation to form intricate polycyclic merged indolines, demonstrating a sophisticated method for creating molecular complexity from simpler indole-related precursors. nih.gov

The following table summarizes selected examples of diversified heterocyclic scaffolds synthesized from indole-based precursors.

| Precursors | Reaction Type | Resulting Scaffold | Reference |

| Isatylidene-malononitriles, 2-Ethylidene 1,3-indandiones | Organocatalytic Cascade Reaction | Spiro-bridged heterocycles with indanone and oxindole moieties | acs.org |

| N-(2-Cyanoaryl)indoles | MeOTf-Induced Annulation | Indole-indolone fused systems (e.g., 2-Methoxy-10H-indolo[1,2-a]indol-10-one) | acs.org |

| 4-Ethynyl Benzoxazinanones, Cyclic Sulfamate Imines | Copper-Catalyzed Decarboxylative Annulation | Polycyclic merged indolines and spiro carbazole/indole derivatives | nih.gov |

| Indole-3-carbaldehyde, Acetylacetone | Base-catalyzed condensation | 1,3-disubstituted cyclohexanone (B45756) derivatives | jmchemsci.com |

| 1,1-di(1H-indol-3-yl)propargyl alcohols | Iodine-catalyzed cycloisomerization | 3-Iodocarbazoles | acs.org |

Contribution to the Design and Development of Molecular Probes and Research Tools

The unique chemical properties of the 3H-indol-3-one core have been exploited in the development of specialized molecular probes and research tools for chemical and biological investigations. These applications often leverage the reactivity or spectroscopic properties of the indole nucleus.

One significant application is in the field of radical biology, where 2-substituted-3H-indol-3-one-1-oxides (indolone-N-oxides) have been designed as radical trapping agents. researchgate.net These compounds can react with transient hetero- and carbon-centered radicals to form stable nitroxide spin adducts. The stability of these adducts allows for their detection and characterization using electron paramagnetic resonance (EPR) spectroscopy. This makes indolone-N-oxides valuable research tools for studying radical-mediated chemical processes and biological phenomena. The stability of the resulting spin adducts is attributed to the highly conjugated character of the indolone-N-oxide structure, which delocalizes the unpaired electron. researchgate.net

In addition to radical traps, indole derivatives are crucial in the development of imaging agents. For example, C-11 labeled fluorinated 2-arylbenzothiazoles, which are structurally related to the broader class of indole-containing heterocycles, are used in Positron Emission Tomography (PET) imaging. openmedicinalchemistryjournal.com PET is a powerful, non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of such probes allows for the visualization and quantification of specific biological targets, such as tyrosine kinases in cancer, in living subjects. openmedicinalchemistryjournal.com

Furthermore, a variety of indole derivatives, including those related to this compound, are classified and utilized as biochemical reagents. These compounds serve as standards or building blocks in life science research, glycobiology, and metabolic disease studies. medchemexpress.com For instance, Indole-3-carboxylic acid is an important tryptophan metabolite used in liver disease research, while other derivatives are employed in biochemical assays. medchemexpress.com The availability of these compounds as research tools facilitates a deeper understanding of complex biological pathways and the development of new therapeutic strategies. The natural occurrence of related compounds, such as 6-bromo-2-methoxy-3H-indol-3-one in marine molluscs, also spurs research into their biological roles and potential applications. nih.gov

Future Research Directions and Emerging Perspectives

Advancement in Stereoselective Synthesis of 2-Methoxy-3H-indol-3-one Derivatives

The development of stereoselective methods for synthesizing derivatives of this compound is a critical area of ongoing research. The ability to control the three-dimensional arrangement of atoms is paramount for creating compounds with specific biological activities.

Recent strategies have focused on the use of chiral catalysts to achieve high levels of enantioselectivity. For instance, the asymmetric synthesis of drug-like spiro[chroman-3,3′-indolin]-2′-ones has been accomplished with high diastereoselectivity and enantioselectivity using a reflexive-Michael reaction catalyzed by a chiral aminocatalyst. rsc.org Similarly, one-pot multicomponent [3+2] cycloaddition reactions have been employed to produce stereoselective spirooxindole derivatives. acs.orgtsijournals.com These reactions often utilize azomethine ylides generated in situ from isatin (B1672199) and amino acids. acs.orgtsijournals.com

Future work will likely expand the library of chiral catalysts, including organocatalysts and metal-based catalysts, to broaden the scope of accessible stereoisomers. researchgate.netnih.gov The development of novel synthetic pathways that allow for the construction of multiple stereocenters in a single step will also be a priority. rsc.orgchemrxiv.orgnih.govrsc.org

| Reaction Type | Catalyst/Method | Key Feature | Reference |

|---|---|---|---|

| Reflexive-Michael Reaction | (R)-DPPOTMS/AcOH | Asymmetric synthesis of spiro[chroman-3,3′-indolin]-2′-ones with three contiguous stereocenters. | rsc.org |

| [3+2] Cycloaddition | In situ generated azomethine ylides | One-pot, multicomponent synthesis of stereoselective spirooxindole derivatives. | acs.orgtsijournals.com |

| Mannich Reaction | Thiourea catalyst | Enantioselective synthesis of chiral β-amino esters from 2-substituted indolin-3-ones. | nih.gov |

| [3+3] Cycloaddition | Chiral H8-BINOL derived catalyst | Catalytic asymmetric synthesis of cycloaddition products. | rsc.org |

Novel Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and discovering new reactivity. Advanced spectroscopic and computational techniques are powerful tools in this endeavor.

Spectroscopic methods such as time-resolved infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can be used to detect and characterize transient intermediates. mpg.de For example, a novel UV/Visible spectroscopic assay was developed to assign the E/Z geometry of 3-acylidene-oxindoles. whiterose.ac.uk Computational methods, particularly density functional theory (DFT), have become indispensable for modeling reaction pathways, calculating activation energies, and predicting regioselectivity and stereoselectivity. scielo.brresearchgate.netresearchgate.netdergipark.org.tr DFT calculations have been used to study the reactivity of indirubin (B1684374) derivatives and to delineate plausible reaction mechanisms. scielo.br These computational studies can provide insights that are difficult to obtain through experimental means alone.

Future research will likely involve the synergistic use of advanced spectroscopic techniques and high-level computational modeling to provide a comprehensive picture of reaction mechanisms. This includes the study of non-covalent interactions, solvent effects, and the role of catalysts in influencing reaction outcomes.

Exploration of Unconventional Reactivity Patterns

While the typical reactivity of this compound is well-documented, exploring its unconventional reactivity patterns can lead to the discovery of novel chemical transformations and the synthesis of unique molecular architectures.

One area of interest is the participation of this compound and its derivatives in cycloaddition reactions beyond the common [3+2] cycloadditions. whiterose.ac.uknih.govresearchgate.netroyalsocietypublishing.org For example, the development of dearomative (3+2) cycloaddition reactions of 2-nitrobenzofurans with para-quinamines has led to the synthesis of benzofuro[3,2-b]indol-3-one derivatives. mdpi.com The reactivity of the C2-C3 π-bond and the C-N sigma bond in indole (B1671886) derivatives offers opportunities for various cycloaddition reactions. rsc.org

Furthermore, investigating the reactivity of this compound under different reaction conditions, such as photoredox catalysis or electrochemistry, could unveil new reaction pathways. The electrochemical behavior of 2-aryl-3H-indol-3-ones has been studied and compared to their N-oxide counterparts, revealing insights into their redox properties. nih.gov

Development of High-Throughput Screening Methods for Mechanistic Studies

High-throughput screening (HTS) techniques, traditionally used in drug discovery, are increasingly being applied to the field of catalysis and reaction discovery. acs.orgnih.gov These methods allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates, accelerating the pace of research.

For mechanistic studies of reactions involving this compound, HTS can be used to quickly identify optimal reaction parameters and to probe the effect of various factors on reaction outcomes. mpg.de Techniques such as scanning mass spectrometry, fluorescence-based assays, and microfluidic devices are well-suited for HTS campaigns. mpg.denih.gov A "direct-to-biology" high-throughput chemistry approach has been developed for the rapid synthesis and screening of photoreactive fragments. rsc.org

The future of HTS in this area will likely involve the development of more sophisticated and automated platforms that can provide detailed mechanistic information in real-time. This could include the integration of spectroscopic analysis with automated reaction handling to create a powerful tool for reaction optimization and discovery.

Bio-inspired Synthetic Approaches

Nature often provides inspiration for the development of new synthetic strategies. Bio-inspired approaches to the synthesis of this compound and its derivatives can lead to more efficient and environmentally friendly processes. Indole alkaloids, a large and diverse family of natural products, often serve as a starting point for the design of new synthetic targets and methodologies. nih.govrsc.org

The synthesis of indole-fused polycycles has been achieved using bioinspired methods, such as Rh(III)-catalyzed C-H activation and annulation reactions. acs.org These reactions mimic biosynthetic pathways and can provide access to complex molecular scaffolds from simple starting materials. The use of enzymes as catalysts in the synthesis of indole derivatives is another promising bio-inspired approach, offering high levels of selectivity under mild reaction conditions. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-3H-indol-3-one, and what reaction conditions influence yield?

- Methodological Answer : A common approach involves nucleophilic substitution at the 2-position of indol-3-one derivatives. For example, 2-Chloro-3H-indol-3-one reacts with methoxide ions under basic conditions to introduce the methoxy group. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield. Monitoring via TLC and purification via column chromatography are recommended .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H-NMR : The methoxy group typically appears as a singlet near δ 3.8–4.0 ppm. Aromatic protons in the indole ring show splitting patterns consistent with substitution (e.g., para-coupling for the 6-methoxy derivative).

- ¹³C-NMR : The carbonyl carbon (C-3) resonates at ~175–180 ppm, while the methoxy carbon appears at ~55–60 ppm.

- HR-ESI-MS : Confirm molecular ion peaks matching the exact mass (e.g., C₉H₇NO₂: 177.0426 g/mol). Cross-validate with IR for carbonyl stretches (~1700 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests under varying pH (4–10) show decomposition at extremes, suggesting neutral buffers for biological assays. Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How do reaction pathways diverge when this compound interacts with C- vs. N-nucleophiles?

- Methodological Answer :

- C-Nucleophiles (e.g., Grignard reagents): Attack at the carbonyl carbon (C-3) forms 3-substituted indol-2-ones.

- N/S-Nucleophiles (e.g., amines, thiols): Target the 2-methoxy group, leading to substitution products.

- Resolution : Use kinetic studies (time-resolved NMR) and DFT calculations to map transition states. Contradictions in product ratios may arise from solvent effects or steric hindrance .

Q. What experimental strategies validate the radical-trapping properties of this compound derivatives?

- Methodological Answer :

- Spin Trapping : Use nitrone derivatives (e.g., 3H-indol-3-one-1-oxides) to trap radicals (e.g., hydroxyl or carbon-centered).

- EPR Spectroscopy : Detect spin adducts with hyperfine splitting constants (e.g., a<sup>N</sup> = 14–15 G for hydroxyl adducts). Optimize radical generation (e.g., Fenton reaction for •OH).

- Lifetime Analysis : Monitor adduct stability via time-resolved EPR; 2-alkyl substituted derivatives show prolonged stability (>6 hours) .

Q. How can conflicting bioactivity data for this compound derivatives be reconciled across studies?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, concentrations). For example, antimicrobial activity may vary with bacterial strain (Gram+ vs. Gram–).

- Structural Analogues : Test derivatives with modified substituents (e.g., 5-fluoro or 7-chloro) to isolate pharmacophores.

- Meta-Analysis : Use computational tools (QSAR) to correlate electronic properties (Hammett constants) with activity trends .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Slow evaporation from acetone/hexane mixtures promotes single-crystal growth.

- Polymorphism : Screen multiple solvents (DCM, ethyl acetate) to avoid hydrate formation.

- Data Collection : Resolve disorder in the methoxy group using high-resolution synchrotron sources .

Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in electrophilic substitution reactions of this compound?

- Methodological Answer :

- Electronic vs. Steric Effects : Methoxy groups are meta-directing but may sterically hinder positions 4 and 6. Use deuterium labeling or isotopic tracing to track substitution patterns.

- Catalytic Influence : Lewis acids (e.g., AlCl₃) can shift regioselectivity. Compare Friedel-Crafts vs. uncatalyzed conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.